Dasabuvir

Übersicht

Beschreibung

Dasabuvir, sold under the brand name Exviera, is an antiviral medication primarily used for the treatment of chronic hepatitis C virus (HCV) infection. It is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase, specifically targeting the NS5B polymerase . This compound is often used in combination with other antiviral agents such as ombitasvir, paritaprevir, and ritonavir to achieve a sustained virologic response (SVR) in patients .

Wirkmechanismus

Target of Action

Dasabuvir, also known as ABT-333, is a direct-acting antiviral agent primarily used to treat specific hepatitis C virus (HCV) infections . The primary target of this compound is the HCV RNA-dependent RNA polymerase encoded by the NS5B gene . This enzyme is essential for the replication of the viral genome . This compound specifically binds to the palm domain of NS5B .

Mode of Action

This compound is a non-nucleoside NS5B inhibitor . It works by binding to the NS5B polymerase outside of the enzyme’s active site . This binding induces a conformational change in the enzyme, rendering it unable to elongate the viral RNA . This effectively terminates RNA polymerization and stops the replication of the HCV’s genome .

Biochemical Pathways

The action of this compound affects the biochemical pathway of HCV replication. By inhibiting the NS5B polymerase, this compound prevents the elongation of the viral RNA, thereby stopping the replication of the HCV’s genome . This leads to a decrease in the amount of HCV in the body .

Result of Action

The molecular effect of this compound’s action is the prevention of viral replication in HCV genotype 1 . On a cellular level, this compound can cause changes in cellular morphology, cell aggregation, and detachment at certain concentrations . The ultimate goal of this compound treatment is to achieve a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is primarily metabolized by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A . Therefore, coadministration of this compound with strong CYP2C8 inhibitors or strong CYP3A/CYP2C8 inducers is contraindicated . More research is needed to fully understand how other environmental factors may influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Dasabuvir interacts with the NS5B polymerase of the hepatitis C virus, inducing a conformational change which renders the polymerase unable to elongate viral RNA . It is primarily metabolized by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A . It is also a substrate of P-glycoprotein and breast cancer resistance protein (BCRP), as well as an inhibitor of BCRP and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .

Cellular Effects

In vitro studies have shown that this compound can cause changes in cellular morphology, cell aggregation, and detachment at certain concentrations . It has been found to have global effects on NS5A, including alteration of phosphorylation patterns and aberrant subcellular localization .

Molecular Mechanism

This compound works by inhibiting the action of NS5B palm polymerase, effectively terminating RNA polymerization and stopping the replication of the HCV’s genome . By blocking NS5B polymerase, the virus can no longer multiply and infect new cells .

Temporal Effects in Laboratory Settings

After oral administration, this compound reaches maximum concentrations in a mean of approximately 4-5 hours . It exhibits linear pharmacokinetics with a terminal half-life of approximately 5–8 hours, allowing for twice-daily dosing .

Dosage Effects in Animal Models

The oral administration of this compound in many animal models like Sprague-Dawley rats, Beagle dogs, and monkeys, showed its rapid absorption rates with Tmax ranging from 1 to 3 hours .

Metabolic Pathways

This compound is predominantly metabolized by CYP2C8, and to a lesser extent by CYP3A . Biotransformation of this compound forms the M1 metabolite, which retains antiviral activity .

Transport and Distribution

This compound is a substrate of P-glycoprotein and breast cancer resistance protein (BCRP), indicating that these transporters may play a role in its distribution within cells and tissues .

Subcellular Localization

Treatment with NS5A inhibitors like this compound has been found to have global effects on NS5A, including alteration of phosphorylation patterns and aberrant subcellular localization . This suggests that this compound may influence the localization of NS5A within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dasabuvir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the methanesulfonamide group and the coupling of various aromatic rings. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Dasabuvir undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the methanesulfonamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Dasabuvir has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying non-nucleoside inhibitors and their interactions with viral polymerases.

Biology: this compound is used in research to understand the replication mechanisms of HCV and to develop new antiviral therapies.

Medicine: Clinically, this compound is used in combination therapies to treat chronic HCV infections, significantly improving patient outcomes.

Industry: The compound is also explored for its potential use in treating other viral infections through drug repurposing studies .

Vergleich Mit ähnlichen Verbindungen

Sofosbuvir: Another NS5B polymerase inhibitor, but it is a nucleoside analog.

Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir.

Velpatasvir: Another NS5A inhibitor used in combination with sofosbuvir.

Comparison: Dasabuvir is unique in its non-nucleoside mechanism of action, targeting the NS5B polymerase differently compared to nucleoside analogs like sofosbuvir. This distinct mechanism allows for its use in combination therapies, providing a broader spectrum of antiviral activity and reducing the likelihood of resistance development .

Eigenschaften

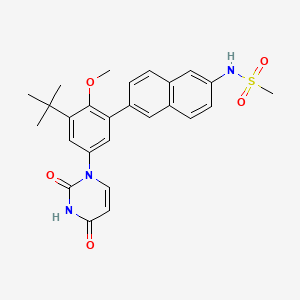

IUPAC Name |

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBXGKOEOGLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025953 | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene, which is essential for replication of the viral genome. Based on drug resistance mapping studies of HCV genotypes 1a and 1b, dasabuvir targets the palm domain of the NS5B polymerase, and is therefore referred to as a non-nucleoside NS5B-palm polymerase inhibitor. The EC50 values of dasabuvir against genotype 1a-H77 and 1b-Con1 strains in HCV replicon cell culture assays were 7.7 nM and 1.8 nM, respectively. By binding to NS5b outside of the active site of the enzyme, dasabuvir induces a conformational change thereby preventing further elongation of the nascent viral genome. A limitation of binding outside of the active site is that these binding sites are poorly preserved across the viral genotypes. This results in a limited potential for cross-genotypic activity and increased potential for development of resistance. Dasabuvir is therefore limited to treating genotypes 1a and 1b, and must be used in combination with other antiviral products. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1132935-63-7 | |

| Record name | Dasabuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasabuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASABUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

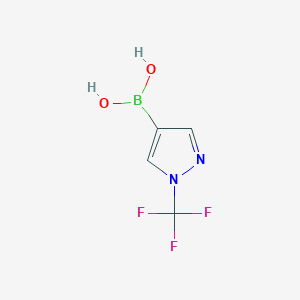

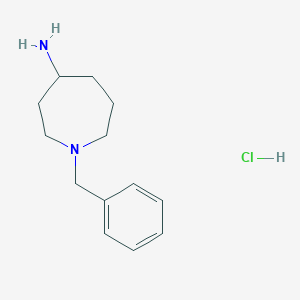

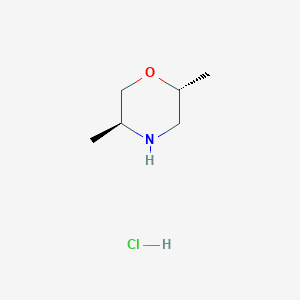

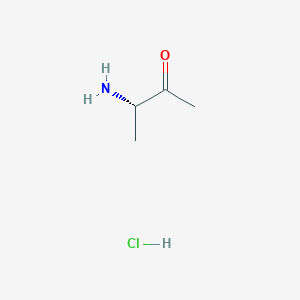

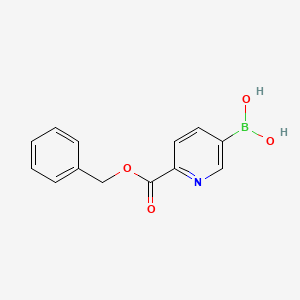

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate](/img/structure/B7980833.png)

![7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol](/img/structure/B7980837.png)